molecular formula C2HCl2KO2 B101598 Potassium dichloroacetate CAS No. 19559-59-2

Potassium dichloroacetate

Katalognummer B101598
CAS-Nummer: 19559-59-2
Molekulargewicht: 167.03 g/mol
InChI-Schlüssel: KDGSZJXXQWMOKP-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Potassium dichloroacetate is a derivative of acetic acid that contains two chlorine atoms attached to its methyl group . It is also known as the potassium salt of dichloroacetic acid .


Synthesis Analysis

Potassium hydrogen bis-dichloroacetate was synthesized and separated as crystals . The synthesis process involves a reversible phase transition at about 259 K with a heat hysteresis of 23.5 K .


Molecular Structure Analysis

The molecular formula of Potassium dichloroacetate is C2HCl2KO2 . It has a linear formula of Cl2CHCO2K . The molecular weight is 167.03 g/mol .


Chemical Reactions Analysis

Potassium dichloroacetate is suitable for core potassium reactions . It is often used in research and development but not for medicinal or household use .


Physical And Chemical Properties Analysis

Potassium dichloroacetate appears as a powder, crystals, or chunks . It has a melting point of 200 °C (dec.) (lit.) . The compound is also characterized by a SMILES string of [K+].[O-]C(=O)C(Cl)Cl and an InChI of 1S/C2H2Cl2O2.K/c3-1(4)2(5)6;/h1H,(H,5,6);/q;+1/p-1 .

Wissenschaftliche Forschungsanwendungen

Treatment of Chronic Hypoxic Pulmonary Hypertension

Potassium dichloroacetate has been studied for its role in preventing and reversing chronic hypoxic pulmonary hypertension in rats . It is believed to increase the expression and activity of voltage-gated potassium channels, which play a crucial role in the regulation of cellular functions .

Metabolic Modulator in Cancer Treatment

Dichloroacetate, an inhibitor of pyruvate dehydrogenase kinase (PDK), has been reported to have anti-cancer effects by reversing tumor-associated glycolysis . This metabolic reprogramming is an essential emerging cancer hallmark .

Combination Therapies for Lung Cancer

The anti-cancer potential of dichloroacetate in lung cancer has been explored, both alone and in combination with chemo- and targeted therapies . It has been found to significantly enhance the anti-cancer effect of cisplatin .

Inhibition of Tumor Growth

Dichloroacetate has been shown to reduce the growth of tumor xenografts in both a chick embryo chorioallantoic membrane and nude mice models . This suggests its potential as a therapeutic agent in cancer treatment .

Angiogenesis Inhibitor

Dichloroacetate has been found to decrease the angiogenic capacity of human umbilical vein endothelial cells . This could potentially limit the growth of tumors by restricting their blood supply .

Modulation of T Cell Activation

Research has suggested that dichloroacetate can alter the activation and function of T cells, which play a crucial role in the immune response . This could potentially have implications for the treatment of diseases involving the immune system .

Safety And Hazards

Potassium dichloroacetate may intensify fire as an oxidizer . It is toxic if swallowed, harmful in contact with skin, and fatal if inhaled . It causes severe skin burns and eye damage, may cause respiratory irritation, and may cause an allergic skin reaction . It may cause allergy or asthma symptoms or breathing difficulties if inhaled . It may cause genetic defects, may cause cancer, and may damage fertility .

Eigenschaften

IUPAC Name

potassium;2,2-dichloroacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H2Cl2O2.K/c3-1(4)2(5)6;/h1H,(H,5,6);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDGSZJXXQWMOKP-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)[O-])(Cl)Cl.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2HCl2KO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70635580
Record name Potassium dichloroacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70635580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Potassium dichloroacetate

CAS RN

19559-59-2
Record name Potassium dichloroacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70635580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Potassium dichloroacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Potassium dichloroacetate
Reactant of Route 2
Potassium dichloroacetate
Reactant of Route 3
Potassium dichloroacetate
Reactant of Route 4
Potassium dichloroacetate
Reactant of Route 5
Potassium dichloroacetate
Reactant of Route 6
Potassium dichloroacetate

Q & A

Q1: How does Potassium Dichloroacetate improve the performance of perovskite solar cells?

A1: Potassium Dichloroacetate (KAcCl2) enhances perovskite solar cell performance through a two-pronged approach:

  1. Passivation of Lead Iodide: In sequential deposition of perovskite films, incomplete conversion of Lead Iodide can lead to defects and reduced efficiency. KAcCl2 effectively tackles this by forming strong "dual anchoring" bonds with residual Lead ions (Pb2+) through its Dichloroacetate (AcCl2) component. This interaction passivates the defects and minimizes performance loss. []
  2. Improved Grain Structure and Reduced Ion Migration: The Potassium ions (K+) present in KAcCl2 play a crucial role in enhancing the perovskite film's morphology. They promote larger grain size and restrict ion movement at the grain boundaries, both of which contribute to improved charge transport and overall device efficiency. []

Q2: What are the specific structural features of Potassium Dichloroacetate that enable its beneficial interaction with perovskite materials?

A2: Potassium Dichloroacetate (KAcCl2) possesses key structural features contributing to its interaction with perovskite materials:

  1. Bidentate Binding of Dichloroacetate: The Dichloroacetate anion (AcCl2-) can bind to Lead ions (Pb2+) through both its oxygen and chlorine atoms. This "dual anchoring" creates a strong interaction, effectively passivating the Lead-related defects within the perovskite structure. []
  2. Influence of Potassium Ions: The presence of Potassium ions (K+) alongside Dichloroacetate anions contributes to improved perovskite film morphology. This effect is attributed to the influence of K+ on crystal growth, leading to larger grains and reduced grain boundary defects, ultimately enhancing charge transport within the device. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.